molecular formula C11H7Br2N3O B291162 2,5-dibromo-N-(2-pyrimidinyl)benzamide

2,5-dibromo-N-(2-pyrimidinyl)benzamide

Cat. No.: B291162
M. Wt: 357 g/mol
InChI Key: YGDCROKJYRUBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-N-(2-pyrimidinyl)benzamide is a brominated benzamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and a pyrimidinyl group attached via an amide linkage.

Properties

Molecular Formula

C11H7Br2N3O

Molecular Weight

357 g/mol

IUPAC Name

2,5-dibromo-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)

InChI Key

YGDCROKJYRUBIC-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dibromo-N-(4-hydroxyphenyl)benzamide

  • Structural Differences :
    • Substituents: Bromine at 3,5-positions vs. 2,5-positions; 4-hydroxyphenyl vs. 2-pyrimidinyl group.
    • Impact : The hydroxyl group in the 4-hydroxyphenyl derivative increases polarity, reducing logP compared to the pyrimidinyl analog. The pyrimidine ring in 2,5-dibromo-N-(2-pyrimidinyl)benzamide may enhance binding specificity for kinase domains due to aromatic interactions .
  • Synthesis : Both compounds utilize amide-forming reactions, but the pyrimidinyl variant may require tailored coupling agents to accommodate the heteroaromatic amine.

Imatinib (4-[(4-Methylpiperazinyl)methyl]-N-(4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide)

  • Structural Differences :
    • Imatinib features a methylpiperazinyl side chain and a pyridinyl-pyrimidinyl group, enhancing solubility and kinase inhibition.
    • Impact : The piperazine group in imatinib improves water solubility (logP ~3.0), whereas bromine atoms in this compound increase hydrophobicity (estimated logP >4.0). Imatinib’s clinical efficacy as a BCR-ABL inhibitor is attributed to its extended aromatic system and basic side chain .
  • Pharmacokinetics : Imatinib’s plasma concentration determination methods (e.g., LC-MS) could be adapted for 2,5-dibromo analogs, though bromine’s metabolic stability may reduce clearance rates compared to imatinib’s piperazine metabolism .

Comparison with Therapeutic Analogs

Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide)

  • Structural Differences :
    • Nilotinib includes a trifluoromethyl group and imidazole ring, enhancing metabolic stability and target affinity.
    • Impact : Fluorine’s electronegativity and small size improve binding precision, whereas bromine’s bulkiness in this compound may sterically hinder receptor interactions. Nilotinib’s trifluoromethyl group increases lipophilicity (logP ~4.5) compared to bromine analogs .
  • Activity : Nilotinib’s antineoplastic activity against resistant leukemia strains highlights the importance of fluorine and imidazole in overcoming drug resistance—a feature untested in brominated benzamides .

Neuroleptic Benzamides (Amisulpride, Tiapride)

  • Structural Differences :
    • Neuroleptics feature sulphonyl or methoxy groups instead of halogens or pyrimidine.
    • Impact : Sulpiride’s sulphonyl group enhances dopamine receptor selectivity, while bromine in this compound may shift activity toward kinase or protease targets. Neuroleptics exhibit lower molecular weights (~300–400 g/mol) compared to the brominated analog (~400–450 g/mol) .
  • Analytical Challenges : Differentiation of benzamide derivatives via HPLC or mass spectrometry is critical; bromine’s isotopic signature (79Br/81Br) could aid in distinguishing 2,5-dibromo analogs from neuroleptics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) logP Key Functional Groups
This compound 2,5-Br, 2-pyrimidinyl ~450 >4.0 Bromine, pyrimidine
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 3,5-Br, 4-OH-phenyl ~420 ~3.5 Bromine, hydroxyl
Imatinib Piperazinyl, pyridinyl 589.7 ~3.0 Piperazine, pyrimidine
Nilotinib CF3, imidazole 529.5 ~4.5 Trifluoromethyl, imidazole
Amisulpride SO2, methoxy 369.5 ~1.2 Sulphonyl, methoxy

Table 2: Pharmacological Profiles

Compound Therapeutic Use Target Key Advantage
This compound Under investigation Kinases/Proteases? High lipophilicity, metabolic stability
Imatinib Antineoplastic (CML) BCR-ABL kinase Oral bioavailability, specificity
Nilotinib Antineoplastic (CML) BCR-ABL kinase Overcomes imatinib resistance
Amisulpride Antipsychotic Dopamine D2/D3 receptors Low extrapyramidal side effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.